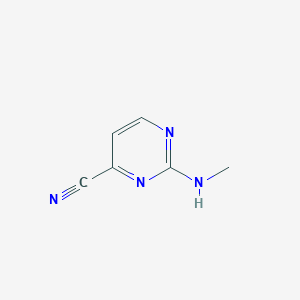
2-(Methylamino)pyrimidine-4-carbonitrile
货号 B1358701
分子量: 134.14 g/mol
InChI 键: IKUPYDVSLHBULX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US06878714B2
Procedure details


2-Chloro-4-pyrimidinecarbonitrile (14.1 g, 101 mmol, prepared according to the procedure of Daves et. al J. Het. Chem. 1964, 1, 130-132) in 100 ml THF was cooled to 0° C. Reaction progress was monitored as aliquots of methylamine solution (in THF, 2.0 M, Aldrich) were added dropwise over the course of 1 h (58 ml+15 ml+15 ml). The mixture was stirred overnight. Additional methylamine solution (15 ml) was added very slowly, and the reaction was stirred 10 min. After concentration, the residue was extracted with EtOAc (400 ml) and saturated aqueous NaHCO3 (15 ml), and the organic layer was washed with 100 ml brine. The combined aqueous layers were extracted with EtOAc again (200 ml), and this organic layer was washed with brine. The combined organic layers were dried over Na2SO4, filtered, and concentrated. The orange solid was packed into a filtration apparatus, and submerged in just enough MeOH to cover the material (15 ml). Orange liquid was allowed to drain by gravity, then under high vacuum. The solid was washed in the same manner with t-BuOMe (15 ml). 2-Methylamino-pyrimidine-4-carbonitrile was obtained as peach-colored “fly-away” crystals. MS: 135.0 (M+1); Calc'd. for C6H6N4—134.14.




Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([C:8]#[N:9])[CH:5]=[CH:4][N:3]=1.[CH3:10][NH2:11]>C1COCC1>[CH3:10][NH:11][C:2]1[N:7]=[C:6]([C:8]#[N:9])[CH:5]=[CH:4][N:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC(=N1)C#N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
Step Three
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction progress
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added dropwise over the course of 1 h (58 ml+15 ml+15 ml)
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction was stirred 10 min
|
|
Duration
|
10 min
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
After concentration
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the residue was extracted with EtOAc (400 ml) and saturated aqueous NaHCO3 (15 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with 100 ml brine
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined aqueous layers were extracted with EtOAc again (200 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
this organic layer was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
WASH
|
Type
|
WASH
|
|
Details
|
The solid was washed in the same manner with t-BuOMe (15 ml)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CNC1=NC=CC(=N1)C#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
